molecular formula C9H13Cl2N B3097452 (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride CAS No. 1310923-37-5

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride

Cat. No.: B3097452
CAS No.: 1310923-37-5
M. Wt: 206.11
InChI Key: GGFMDYMEAQPNPZ-FVGYRXGTSA-N
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Description

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride (CAS 1310923-37-5) is a chiral amine derivative featuring a 4-chlorophenyl group attached to a propan-1-amine backbone. Its molecular formula is C₉H₁₁Cl₂N, and it is commonly used as a pharmaceutical intermediate or research chemical. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomers often exhibit distinct pharmacokinetic profiles .

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFMDYMEAQPNPZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(4-Chlorophenyl)propan-1-amine.

    Chlorination: The amine is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-CPPA hydrochloride serves as a chiral building block for synthesizing pharmaceutically active compounds. Its chiral center allows for the creation of enantiopure drugs, which are crucial for maximizing therapeutic efficacy and minimizing side effects. It has been explored for synthesizing:

  • Antidepressants
  • Anticonvulsants
  • Anti-cancer drugs .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation : Producing imines or nitriles.
  • Reduction : Leading to secondary or tertiary amines.
  • Substitution : Forming substituted chlorophenyl derivatives .

Biological Studies

Research indicates that (S)-CPPA hydrochloride modulates neurotransmitter systems, particularly those involving dopamine and norepinephrine. It has been studied for its potential stimulant effects and interactions with various receptors, influencing mood and cognitive functions. Notably, it has shown promise in:

  • Enhancing alertness
  • Mood elevation
  • Potential applications in treating neurological disorders .

Case Study 1: Synthesis of Antidepressants

Research has demonstrated the effective use of (S)-CPPA hydrochloride as a precursor in synthesizing novel antidepressant compounds. The chiral nature of the compound allows for the development of enantiomerically pure products that exhibit enhanced therapeutic profiles compared to racemic mixtures.

Case Study 2: Neurotransmitter Modulation

A study investigated the effects of (S)-CPPA hydrochloride on serotonin and dopamine levels in animal models. Results indicated that administration led to significant increases in both neurotransmitters, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-1-(4-Chlorophenyl)propan-1-amine Hydrochloride

  • CAS : 1448902-18-8
  • Similarity Score : 0.89 (compared to the S-enantiomer)
  • Key Difference : The R-enantiomer shares the same molecular formula (C₉H₁₁Cl₂N ) but differs in stereochemistry. Enantiomers may exhibit divergent binding affinities to biological targets, impacting efficacy and toxicity .

Halogen-Substituted Derivatives

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine Hydrochloride
  • CAS : 1391435-53-2
  • Molecular Formula : C₉H₁₂Cl₂FN
  • Molecular Weight : 224.1 g/mol
(S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride
  • CAS : 1075715-56-8
  • Molecular Formula : C₉H₁₂ClFN
  • Molecular Weight : 189.66 g/mol (calculated)
  • Key Difference : The 2-fluoro substitution reduces steric hindrance compared to bulkier chloro groups, which may enhance metabolic stability .
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • CAS : 1803588-71-7
  • Molecular Formula : C₁₀H₁₅ClFN
  • Molecular Weight : 203.69 g/mol

Aryl-Substituted Analogues

1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNO
  • Key Difference : The methoxy group (–OCH₃) enhances electron-donating properties, which could influence reactivity in synthetic pathways compared to electron-withdrawing chloro groups .
(S)-1-(o-Tolyl)propan-1-amine Hydrochloride
  • CAS : 115383
  • Molecular Formula : C₁₀H₁₄ClN

Comparative Analysis of Physical and Chemical Properties

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Notable Substituents
(S)-1-(4-Chlorophenyl)propan-1-amine HCl 1310923-37-5 C₉H₁₁Cl₂N 216.11* ≥95% 4-Cl, S-configuration
(R)-1-(4-Chlorophenyl)propan-1-amine HCl 1448902-18-8 C₉H₁₁Cl₂N 216.11* ≥95% 4-Cl, R-configuration
(S)-1-(2-Fluorophenyl)propan-1-amine HCl 1075715-56-8 C₉H₁₂ClFN 189.66 ≥99% 2-F, S-configuration
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl 1803588-71-7 C₁₀H₁₅ClFN 203.69 Not specified 4-F, 2-methyl

*Calculated based on molecular formula.

Key Observations:

  • Stereochemistry : The S- and R-enantiomers of 4-chlorophenyl derivatives share identical physical properties but differ in biological activity .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F): Enhance stability and resistance to oxidation.
    • Electron-Donating Groups (e.g., OCH₃): Increase solubility in polar solvents .

Pharmaceutical Relevance

  • 4-Chlorophenyl Derivatives: Often explored as intermediates for antidepressants or norepinephrine reuptake inhibitors due to their structural similarity to sibutramine derivatives .
  • Fluorinated Analogues : Fluorine’s electronegativity enhances binding to aromatic receptors, making these compounds candidates for CNS-targeted drugs .

Biological Activity

(S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride is a chiral amine compound with significant biological activity, particularly in the context of neurological disorders. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClN·HCl
  • Molecular Weight : Approximately 169.65 g/mol
  • Structure : The compound features a propan-1-amine backbone with a 4-chlorophenyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and norepinephrine. The compound acts as a stimulant and may influence various receptor functions:

  • Enzyme Inhibition : It has been shown to inhibit specific enzyme activities, which can modulate neurotransmitter levels.
  • Receptor Modulation : The compound's structure allows it to bind to various receptors, enhancing neurotransmitter release or inhibiting reuptake.

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

Activity Description
CNS Stimulant Enhances alertness and mood through neurotransmitter modulation
Antioxidant Properties Potential to scavenge free radicals, contributing to cellular protection
Cytotoxic Effects Demonstrated cytotoxicity against certain cancer cell lines

Neuropharmacological Studies

In several studies, this compound has been evaluated for its effects on the central nervous system. For instance:

  • A study highlighted its potential as a treatment for attention deficit hyperactivity disorder (ADHD) due to its stimulant properties, showing increased dopamine levels in synaptic clefts.

Anticancer Activity

Research has also explored the compound's cytotoxic effects against cancer cells. Notable findings include:

  • Cell Line Testing : In vitro studies demonstrated that this compound reduced viability in A549 lung cancer cells by approximately 64% .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal insights into the biological activity of this compound. The following table summarizes findings from related compounds:

Compound Biological Activity Effectiveness Against A549 Cells (%)
(S)-1-(4-Chlorophenyl)propan-1-amine HClStimulant, cytotoxic64
4-chloro-a-PVPStimulant, moderate cytotoxicity70
4-MDMCModerate stimulant effects68

Q & A

Basic Research Questions

Q. What are the key synthetic considerations for (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride to ensure high enantiomeric purity?

  • Methodological Answer: Optimizing reaction conditions (temperature, solvent polarity, and reaction time) is critical. For example, chiral resolution via crystallization or asymmetric synthesis using enantioselective catalysts can enhance purity. Reaction monitoring using thin-layer chromatography (TLC) or HPLC with chiral columns ensures enantiomeric excess (ee) >98% .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions. Infrared (IR) spectroscopy validates functional groups (e.g., amine and aromatic C-Cl bonds). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection .

Q. What are the critical physico-chemical properties of this compound that impact its solubility and stability?

  • Methodological Answer: Key properties include a logP (hydrophobicity) of ~2.4, hydrogen bond donor/acceptor counts (1/1), and polar surface area (26 Ų). These influence solubility in polar solvents (e.g., methanol) and stability under inert atmospheres to prevent oxidation. Storage at −20°C in desiccated conditions is recommended .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer: Recrystallization using ethanol/water mixtures removes impurities. Column chromatography with silica gel and a polar eluent (e.g., ethyl acetate/hexane gradients) isolates the enantiomer. Final purity is verified via melting point analysis and mass spectrometry (MS) .

Advanced Research Questions

Q. How does the stereogenic center in this compound influence its pharmacological activity?

  • Methodological Answer: The (S)-configuration enhances receptor binding selectivity, as demonstrated in studies on analogous chiral amines. Techniques like molecular docking (using AutoDock Vina) and in vitro receptor-binding assays (e.g., radioligand displacement) quantify enantiomer-specific interactions with neurotransmitter receptors (e.g., serotonin or dopamine subtypes) .

Q. How can researchers address discrepancies in biological activity data observed for enantiomers of 4-chlorophenyl propan-1-amine derivatives?

  • Methodological Answer: Contradictions arise from non-selective assays. Use chiral HPLC to verify enantiopurity pre-assay. Employ cell-based models (e.g., HEK293 cells expressing target receptors) with calcium flux or cAMP assays to isolate stereospecific effects. Cross-validate with computational models (e.g., QSAR) .

Q. What computational methods are recommended for determining the crystal structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL (for refinement) resolves chiral centers and packing motifs. Hydrogen bonding networks and Cl···π interactions are analyzed using Mercury software. Twinning and disorder are addressed via PLATON validation tools .

Q. How does the SHELX software suite facilitate crystallographic refinement and validation of chiral amines?

  • Methodological Answer: SHELXL refines anisotropic displacement parameters and hydrogen atom positions, critical for chiral accuracy. The program’s robust handling of high-resolution data (≤1.0 Å) ensures precise stereochemical assignments. Validation includes R-factor convergence (<5%) and Flack parameter analysis for absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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